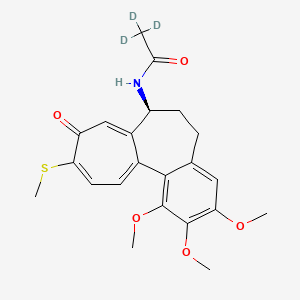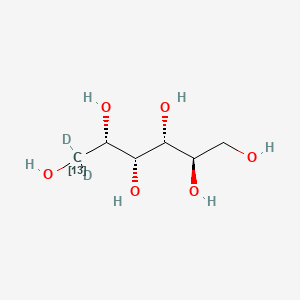
Picosulfate-d13 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picosulfate-d13 (sodium) is a deuterated form of sodium picosulfate, a stimulant laxative used primarily for the treatment of constipation and for bowel cleansing before medical procedures such as colonoscopy. The compound is a prodrug, meaning it is metabolized in the body to produce an active substance that exerts its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of high-purity sodium picosulfate typically involves the use of bisacodyl as a starting material. The process includes a hydrolysis reaction followed by a sulfation reaction. The hydrolysis reaction involves the cleavage of bisacodyl to produce the intermediate compound, which is then subjected to sulfation to yield sodium picosulfate .
Industrial Production Methods
Industrial production of sodium picosulfate follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, efficient, and cost-effective, ensuring high purity and compliance with quality standards set by pharmacopeias in Europe and the United States .
化学反応の分析
Types of Reactions
Sodium picosulfate undergoes several types of chemical reactions, including:
Hydrolysis: Sodium picosulfate can be hydrolyzed under alkaline conditions to produce its degradation products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various oxidative and reductive conditions is often studied to understand its degradation pathways.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide is commonly used as a reagent for hydrolysis reactions involving sodium picosulfate.
Oxidation: Hydrogen peroxide or other oxidizing agents may be used to study the oxidative stability of the compound.
Major Products Formed
The major products formed from the hydrolysis of sodium picosulfate include its alkaline degradation products, which can be separated and analyzed using high-performance liquid chromatography (HPLC) .
科学的研究の応用
Sodium picosulfate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Pharmaceutical Research: Used as a reference standard in the development and quality control of laxative formulations.
Analytical Chemistry: Employed in forced degradation studies to understand the stability and degradation pathways of pharmaceutical compounds.
Biomedical Research: Investigated for its effects on intestinal motility and its potential therapeutic applications in gastrointestinal disorders.
作用機序
Sodium picosulfate is a prodrug that is metabolized by gut bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM). This active compound stimulates the nerve endings in the intestinal wall, increasing peristalsis and promoting bowel movements . The molecular targets involved include the colonic mucosa, where the active metabolite exerts its effects to enhance intestinal motility .
類似化合物との比較
Sodium picosulfate is often compared with other stimulant laxatives such as bisacodyl and senna. While all these compounds share a similar mechanism of action, sodium picosulfate is unique in its prodrug nature and its specific metabolic activation by gut bacteria . Other similar compounds include:
特性
分子式 |
C19H15NNa2O7S2 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
disodium;[2,3,5,6-tetradeuterio-4-[deuterio-[2,3,5,6-tetradeuterio-4-(methylidene-oxido-oxo-λ6-sulfanyl)oxyphenyl]-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C19H17NO7S2.2Na/c1-28(21,22)26-16-9-5-14(6-10-16)19(18-4-2-3-13-20-18)15-7-11-17(12-8-15)27-29(23,24)25;;/h2-13,19H,1H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,19D;; |
InChIキー |
QEAGOXUBJQHTJX-HFJMOQDLSA-L |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OS(=C)(=O)[O-])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OS(=O)(=O)[O-])[2H])[2H])[2H])[2H].[Na+].[Na+] |
正規SMILES |
C=S(=O)([O-])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


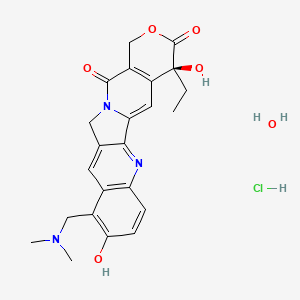
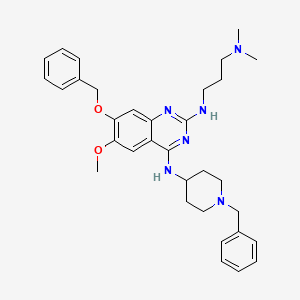
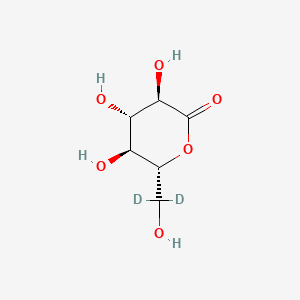
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

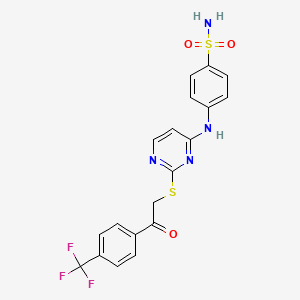
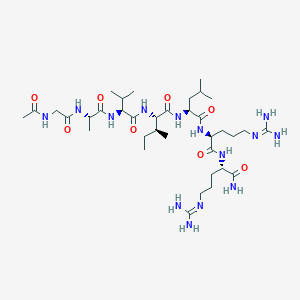

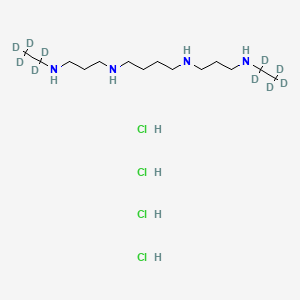
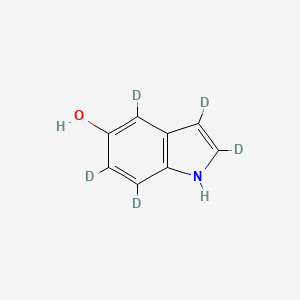
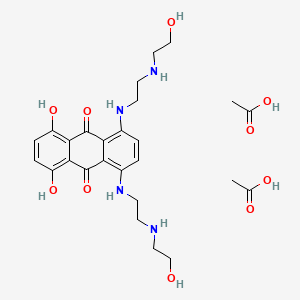
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
